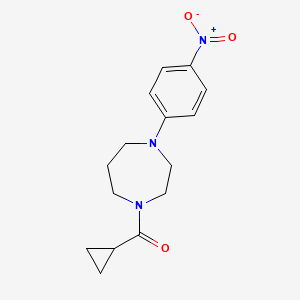
2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine” appears to be an organic molecule. It contains a morpholine ring, which is a common feature in many pharmaceuticals, and a dimethoxyphenyl group, which is a common motif in organic chemistry.
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable 3,4-dimethoxyphenyl-ethan-1-amine with a morpholine under appropriate conditions. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure analysis would involve determining the connectivity of the atoms within the molecule and their three-dimensional arrangement. Techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry could be used.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The amine group might be expected to participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitutions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally.Aplicaciones Científicas De Investigación
Synthesis Methods
- A microwave-assisted synthesis method for Mannich bases from 4-hydroxyacetophenone and secondary amines, including morpholines, is developed. This method is efficient, quick, and environmentally friendly, providing an alternative for synthesizing compounds like 2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine (Aljohani et al., 2019).
Chemical Reactions and Properties
- A study on the kinetics of nucleophilic aromatic substitution of nitrothiophenes with amines, including morpholine, demonstrates faster reactions in ionic liquids compared to conventional solvents, suggesting an effective medium for such reactions (D’Anna et al., 2006).
- The synthesis and spectral analysis of novel 4-(4-morpholinophenyl)-6-arylpyrimidin-2-amines show their potential in various biological activities, highlighting the versatility of morpholine derivatives in pharmaceutical research (Thanusu et al., 2010).
Applications in Coordination Chemistry
- Research on Co(III) complexes with morpholine demonstrates the formation of structures with hydrogen bonds and π–π interactions, useful in understanding coordination chemistry and material science (Amirnasr et al., 2001).
Pharmaceutical and Medicinal Chemistry
- The design of a new series of s-Triazines derived with Morpholine highlights its importance in the development of compounds with significant biological properties, demonstrating the role of morpholine derivatives in drug design (Parikh & Vyas, 2012).
Crystallography and Structural Analysis
- The reaction of 2,5-dimethyl-3,4-dinitrothiophen with morpholine and its crystal structure analysis provide insights into the molecular structure and interactions, valuable for understanding the properties of morpholine-based compounds (Mugnoli et al., 1980).
Safety And Hazards
Without specific data, it’s difficult to predict the safety and hazards associated with this compound. Standard safety procedures should be followed when handling it.
Direcciones Futuras
Future research could involve synthesizing this compound and studying its properties and potential applications. It could also involve investigating its mechanism of action if it shows biological activity.
Please note that this is a general analysis and the actual details may vary depending on the specific characteristics of the compound and the context in which it is being studied. Always consult relevant scientific literature and safety data sheets for accurate information.
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-2-morpholin-4-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-17-13-4-3-11(9-14(13)18-2)12(10-15)16-5-7-19-8-6-16/h3-4,9,12H,5-8,10,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDHBGJASQWDBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CN)N2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
CAS RN |
923124-81-6 |
Source


|
| Record name | 2-(3,4-dimethoxyphenyl)-2-(morpholin-4-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(N-cyclohexyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2926052.png)




![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-4-butoxybenzamide](/img/structure/B2926058.png)
![6-(2,4-Dimethoxyphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2926059.png)
![[2-(1-adamantylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2926060.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2926062.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2926063.png)
![N-(5-Thiaspiro[3.5]nonan-8-yl)prop-2-enamide](/img/structure/B2926065.png)
![N-(2-fluorophenyl)-4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2926066.png)